molecular formula C23H24FN5O B3402342 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 1058192-97-4

4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B3402342
CAS No.: 1058192-97-4
M. Wt: 405.5 g/mol
InChI Key: XPKZKZOOHHQKEH-UHFFFAOYSA-N
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Description

4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. The structure of this molecule incorporates both a pyridazine and a piperazine ring, two heterocycles that are frequently employed in the design of bioactive molecules. The piperazine moiety, in particular, is a common feature in many approved pharmaceuticals and is often utilized for its favorable impact on the physicochemical properties of a compound and its role as a scaffold to position key pharmacophoric groups for optimal interaction with biological targets . Piperazine-containing molecules have demonstrated a wide range of mechanisms of action, functioning as kinase inhibitors, receptor modulators, and enzyme inhibitors across various therapeutic areas . The specific substitution pattern on the piperazine ring in this compound suggests its potential as a valuable scaffold for investigating novel biological pathways. Furthermore, the presence of the pyridazine core is noteworthy, as this heterocycle has been identified in research compounds investigated for conditions such as excitotoxicity and other neurological disorders . Researchers are exploring this compound and its analogs for potential applications in developing new therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c1-16-7-8-18(17(2)15-16)20-9-10-22(27-26-20)28-11-13-29(14-12-28)23(30)25-21-6-4-3-5-19(21)24/h3-10,15H,11-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKZKZOOHHQKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C23H24FN5O
Molecular Weight : 405.5 g/mol
IUPAC Name : 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide

The compound features a piperazine ring linked to a pyridazinone derivative, which is known for its potential biological activities. The unique structure allows for various chemical modifications that can enhance its pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Research indicates that it may act as an enzyme inhibitor, modulating biological pathways relevant to pain and inflammation management.

Case Study : A study demonstrated that derivatives of pyridazinone compounds exhibit significant inhibition of cyclooxygenase enzymes, which are key targets in pain relief therapies. This suggests that this compound could be optimized for similar therapeutic roles .

Neuropharmacology

The compound has shown promise in neuropharmacological applications, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function.

Case Study : Research exploring piperazine derivatives has revealed their efficacy in modulating serotonin receptors, which are crucial in treating anxiety and depression. This opens avenues for developing novel antidepressants based on this compound .

Cancer Research

Investigations into the compound's antitumor properties have been initiated, focusing on its ability to inhibit cancer cell proliferation.

Case Study : In vitro studies have indicated that certain pyridazinone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. The incorporation of the piperazine moiety may enhance the selectivity of this compound towards cancer cells .

Material Science

Beyond biological applications, this compound is being explored for its potential use in developing advanced materials due to its unique chemical structure.

Case Study : The synthesis of new polymers incorporating piperazine derivatives has been studied for their mechanical properties and thermal stability. These materials could find applications in coatings and composites .

Mechanism of Action

The mechanism of action of 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Key Structural Features of Analogs
Compound Name / ID Pyridazine Substituent Carboxamide Substituent Key Functional Differences
Target Compound 6-(2,4-Dimethylphenyl) 2-Fluorophenyl Lipophilic dimethylphenyl enhances steric bulk
PKM-833 7-(Trifluoromethyl)chroman-4-yl Pyridazin-3-yl Chroman substituent increases brain penetrability; FAAH inhibitor
A2–A6 Quinazolin-4-one core 3-Fluorophenyl, 4-chlorophenyl, etc. Quinazolinone replaces pyridazine; substituents alter polarity
CPIPC 5-Chloropyridin-2-yl Indazol-6-yl Chloropyridinyl enhances electron-withdrawing effects
Compound 29 2-((2,4-Dimethylphenyl)thio)phenyl Pyridin-2-yl Thioether linker modifies electronic properties
Key Observations:
  • Pyridazine vs. Quinazolinone: The quinazolinone derivatives (A2–A6) exhibit higher melting points (189–199°C) compared to pyridazine-based compounds, suggesting stronger intermolecular interactions due to hydrogen bonding .
  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP) compared to electron-deficient groups like trifluoromethyl (PKM-833) or chloropyridinyl (CPIPC), which may influence metabolic stability .
Key Findings:
  • Linker Importance : In dopamine D3 ligands (e.g., ), the carboxamide linker is critical for receptor selectivity. Removal of the carbonyl group reduces D3R affinity by >100-fold, suggesting the target compound’s carboxamide group is essential for target engagement .
  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , where 3,6-dichloropyridazine reacts with (2-fluorophenyl)piperazine, followed by substitution with 2,4-dimethylphenyl .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : Analogs like A2–A6 show characteristic 1H NMR signals for fluorophenyl (δ 7.2–7.6 ppm) and piperazine protons (δ 3.2–3.8 ppm). The target compound’s dimethylphenyl group would introduce distinct aromatic signals (δ 6.8–7.3 ppm) and methyl singlets (δ 2.2–2.4 ppm) .
  • Mass Spectrometry : The target compound’s molecular weight (C₂₃H₂₃FN₆O) is estimated at ~418.5 g/mol, comparable to CPIPC (470.10 [M+H]⁺) .

Biological Activity

4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a pyridazine moiety, and two aromatic substituents. The presence of the fluorine atom and the dimethylphenyl group enhances its lipophilicity and potentially its binding affinity to biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H24FN5O
Molecular Weight405.46 g/mol
CAS Number1058192-97-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter metabolism. It is believed to exert its effects through the following mechanisms:

  • Monoamine Oxidase Inhibition : Similar compounds have demonstrated potent inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. For instance, derivatives with similar structures showed IC50 values as low as 0.013 µM for MAO-B inhibition, indicating a strong potential for treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The piperazine and pyridazine moieties are known to interact with various receptors, potentially modulating their activity. This interaction can lead to altered signaling pathways associated with mood regulation and cognitive function.
  • Cytotoxic Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, related pyridazinone derivatives have shown enhanced apoptosis induction in tumor cells compared to standard treatments .

Case Studies

  • Neuropharmacological Studies : A study evaluated several pyridazinone derivatives for their MAO inhibitory activities and found that compounds similar to this compound exhibited selective inhibition of MAO-B with minimal toxicity to healthy cells (L929 fibroblasts). The most potent inhibitors were reversible and competitive, suggesting a favorable profile for neuroprotective applications .
  • Anticancer Activity : In vitro studies indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction via mitochondrial pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Selectivity for MAO-B : Compounds with structural similarities demonstrated high selectivity indices for MAO-B over MAO-A, suggesting potential applications in treating conditions like depression and neurodegeneration without significant side effects associated with broader MAO inhibition .
  • Cytotoxicity Profiles : Comparative studies revealed that while some derivatives led to complete cell death at higher concentrations (e.g., T3 at 50 µM), others like T6 displayed significantly lower toxicity (IC50 = 120.6 µM), indicating a promising safety profile .

Q & A

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Root Causes : Variations in assay conditions (e.g., ATP concentrations in kinase assays), cell membrane preparation methods, or compound purity.
  • Resolution : Re-test the compound under standardized conditions with internal controls (e.g., reference inhibitors like haloperidol for dopamine receptors) .

Methodological Tables

Assay Type Key Parameters Relevant Evidence
Radioligand BindingKd (binding affinity), Bmax (receptor density)
Enzyme InhibitionIC₅₀, Ki (inhibition constants)
Molecular DockingBinding energy (ΔG), hydrogen bond distances

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
Reactant of Route 2
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4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide

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